molecular formula C10H14O B3054756 1-Ethoxy-2,3-dimethylbenzene CAS No. 61808-02-4

1-Ethoxy-2,3-dimethylbenzene

Cat. No.: B3054756
CAS No.: 61808-02-4
M. Wt: 150.22 g/mol
InChI Key: ZLDYMRPAVGESMU-UHFFFAOYSA-N
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Description

1-Ethoxy-2,3-dimethylbenzene, also known as ethylated xylene, is an aromatic compound with the molecular formula C10H14O. It is a derivative of benzene, where the benzene ring is substituted with an ethoxy group (–OCH2CH3) and two methyl groups (–CH3) at the 2 and 3 positions. This compound is known for its pleasant fragrance and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-2,3-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the ethylation of 2,3-dimethylphenol using ethyl bromide in the presence of a strong base such as sodium hydride. The reaction proceeds as follows: [ \text{2,3-dimethylphenol} + \text{ethyl bromide} \rightarrow \text{this compound} + \text{HBr} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic systems to enhance the reaction efficiency. Catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) can be used to facilitate the ethylation process. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-2,3-dimethylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethoxy group to an ethyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).

Major Products:

    Oxidation: Formation of 2,3-dimethylbenzoquinone or 2,3-dimethylbenzoic acid.

    Reduction: Formation of 1-ethyl-2,3-dimethylbenzene.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-Ethoxy-2,3-dimethylbenzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex aromatic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a fragrance component in pharmaceuticals.

    Industry: Utilized in the production of perfumes, flavorings, and other aromatic products.

Mechanism of Action

The mechanism of action of 1-ethoxy-2,3-dimethylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The ethoxy group and methyl groups on the benzene ring influence the reactivity and orientation of the compound in chemical reactions. The pathways involved include the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to regenerate the aromatic system.

Comparison with Similar Compounds

1-Ethoxy-2,3-dimethylbenzene can be compared with other similar compounds such as:

    1-Methoxy-2,3-dimethylbenzene: Similar structure but with a methoxy group instead of an ethoxy group.

    1-Ethoxy-2,4-dimethylbenzene: Similar structure but with the ethoxy group at the 2 position and methyl groups at the 2 and 4 positions.

    1-Ethoxy-3,4-dimethylbenzene: Similar structure but with the ethoxy group at the 3 position and methyl groups at the 3 and 4 positions.

The uniqueness of this compound lies in its specific substitution pattern, which affects its chemical reactivity and applications.

Properties

IUPAC Name

1-ethoxy-2,3-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-4-11-10-7-5-6-8(2)9(10)3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDYMRPAVGESMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50490235
Record name 1-Ethoxy-2,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50490235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61808-02-4
Record name 1-Ethoxy-2,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50490235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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